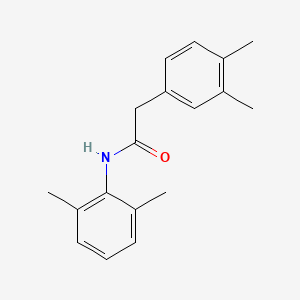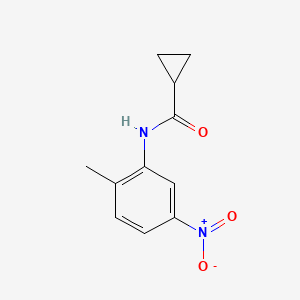
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide
描述
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide, also known as MNCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNCP is a cyclopropane-containing compound that has been synthesized using various methods.
作用机制
The exact mechanism of action of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is not fully understood. However, it has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has also been reported to possess antitumor activity against various cancer cell lines.
实验室实验的优点和局限性
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to exhibit good stability under various conditions. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to possess a high degree of selectivity towards COX-2, making it a potentially useful tool for studying the role of COX-2 in various biological processes.
However, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide also has some limitations for lab experiments. It has been reported to exhibit low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to exhibit some toxicity towards certain cell lines, which may limit its use in certain types of experiments.
未来方向
There are several future directions for the research on N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide. One potential direction is the development of more efficient synthesis methods for N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide and its potential therapeutic applications. Furthermore, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide may be used as a scaffold for the development of novel compounds with improved properties. Finally, the use of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide as a fluorescent probe for the detection of metal ions may have potential applications in various fields, including environmental monitoring and medical diagnostics.
Conclusion
In conclusion, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been synthesized using various methods and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been reported to possess antitumor activity against various cancer cell lines. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has several advantages for lab experiments, including its relative ease of synthesis and high selectivity towards COX-2. However, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide also has some limitations, including its low solubility in aqueous solutions and toxicity towards certain cell lines. There are several future directions for the research on N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.
合成方法
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been synthesized using different methods, including the reaction of 2-methyl-5-nitroaniline with cyclopropanecarboxylic acid chloride in the presence of a base. Another method involves the reaction of 2-methyl-5-nitroaniline with cyclopropanecarboxylic acid in the presence of a coupling reagent. Both methods have been reported to yield N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide in good yields.
科学研究应用
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been widely used in scientific research due to its unique properties. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has been shown to possess antitumor activity against various cancer cell lines. N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has also been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-2-5-9(13(15)16)6-10(7)12-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPWZMZRRKSAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358181 | |
| Record name | N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
CAS RN |
6098-72-2 | |
| Record name | N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




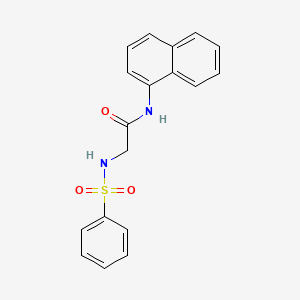
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
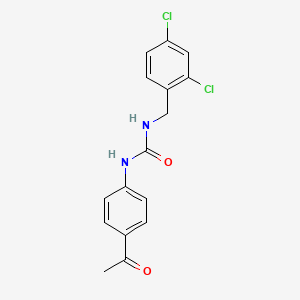
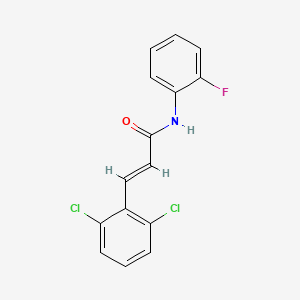
![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)
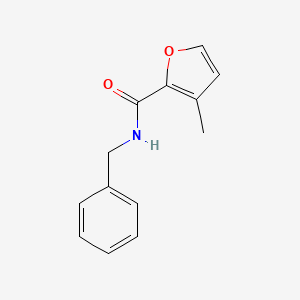
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)

![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)
